molecular formula C11H12O5 B8471652 (2R,3S)-2-benzyl-3-hydroxysuccinic acid

(2R,3S)-2-benzyl-3-hydroxysuccinic acid

货号: B8471652
分子量: 224.21 g/mol
InChI 键: SDRCJDXJFGYTRZ-BDAKNGLRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,3S)-2-benzyl-3-hydroxysuccinic acid is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Applications

1.1 Inhibition of Enzymes

One of the primary applications of (2R,3S)-2-benzyl-3-hydroxysuccinic acid is as an irreversible inhibitor of certain enzymes. Research has shown that it serves as a potent inhibitor for zinc-containing proteases such as carboxypeptidase A. The compound demonstrates a time-dependent inhibition mechanism, making it an effective candidate for therapeutic interventions targeting proteolytic pathways. The kinetic parameters reveal that this compound has a high efficiency in inhibiting carboxypeptidase A, with a kinact/Kik_{inact}/K_i value indicating its rapid action compared to other stereoisomers .

1.2 Drug Development

The compound has been explored in the context of drug design, particularly in the development of PROteolysis-TArgeting Chimeras (PROTACs). These are bifunctional molecules that can induce targeted protein degradation, representing a novel approach in drug discovery. The integration of this compound into PROTAC frameworks has shown promise in enhancing the efficacy of these molecules against specific proteins involved in disease processes .

Synthesis and Chemical Reactions

2.1 Asymmetric Synthesis

The compound is also significant in asymmetric synthesis processes. Its stereochemical properties allow for the selective formation of desired enantiomers in various synthetic pathways. For instance, researchers have utilized this compound as a chiral building block in synthesizing more complex molecules through methods such as Sharpless asymmetric aminohydroxylation . This application is crucial for producing pharmaceuticals with specific stereochemistry that can influence biological activity.

2.2 Regiospecific Reactions

The ability of this compound to participate in regiospecific reactions makes it valuable in organic synthesis. Its structural features enable chemists to design reactions that yield high selectivity and efficiency, which is essential for producing compounds with minimal side products .

Case Studies and Research Findings

StudyFocusFindings
Enzyme InhibitionDemonstrated high efficiency as an irreversible inhibitor of carboxypeptidase A with specific kinetic values indicating rapid action.
PROTAC DevelopmentIntegrated into PROTACs leading to enhanced degradation of target proteins involved in cancer and other diseases.
Asymmetric SynthesisUtilized as a chiral building block facilitating the production of enantiomerically pure compounds through asymmetric reactions.

化学反应分析

Esterification and Alkylation Reactions

The carboxylic acid moiety undergoes esterification under mild conditions. For example, alkylation with C1–C4 alcohols in the presence of sulfuric acid forms esters, as demonstrated in the synthesis of related hydroxysuccinic acid derivatives .
Reaction Conditions :

  • Solvent : Absolute ethanol, dichloromethane

  • Catalyst : Sulfuric acid (for esterification) , NaH (for benzylation)

  • Temperature : 45–55°C (esterification) , 0–35°C (alkylation)

Product FormedReagents/ConditionsYield (%)Reference
Ethyl ester derivativeEthanol, H₂SO₄, 45–55°C, 7–8 hrs~85
Benzyl-protected esterBenzyl bromide, NaH, DCM78

Glycosylation of the Hydroxyl Group

The hydroxyl group participates in glycosylation reactions to form glucosides, as observed in natural product biosynthesis. For instance, coupling with glycosylbenzyl alcohol derivatives produces benzylester glucosides .
Key Features :

  • Glycosyl Donor : 4-Glycosylbenzyl alcohol

  • Stereochemical Outcome : Retention of (2R,3S) configuration

Glycosylation ProductGlycosyl DonorEnzyme/MediumReference
Benzyl glucoside derivativeβ-D-Glucopyranosyl-(1→3)-β-D-glucopyranosyloxy benzyl alcoholEnzymatic

Epoxidation and Ring-Opening Reactions

While direct epoxidation of (2R,3S)-2-benzyl-3-hydroxysuccinic acid is not reported, structurally similar epoxybutanoic acids (e.g., 2-benzyl-3,4-epoxybutanoic acid) exhibit rapid inactivation of enzymes like carboxypeptidase A . This suggests potential reactivity for epoxide formation under oxidative conditions.

Hypothetical Pathway :

  • Oxidation : Conversion of vicinal diol (if present) to epoxide using peracids.

  • Ring-Opening : Nucleophilic attack by water or amines .

Epoxide DerivativeConditionsApplicationReference
3,4-Epoxybutanoic acid analogmCPBA, DCM, 0°C to RTEnzyme inhibition

Protection/Deprotection Strategies

The hydroxyl and carboxylic acid groups are selectively protected in multistep syntheses:

  • Benzyl Protection : Benzyl groups are introduced using benzyl bromide/NaH .

  • Boc Protection : tert-Butoxycarbonyl (Boc) groups are applied to amino derivatives .

Protected GroupReagentsDeprotection MethodReference
Benzyl etherBnBr, NaH, DCMH₂/Pd-C
Boc-carbamateBoc₂O, DMAP, DCMTFA/DCM

Salt Formation and Purification

The carboxylic acid forms stable salts with inorganic bases, facilitating purification :

  • Common Salts : Sodium, potassium, or lithium salts .

  • Conditions : Aqueous NaOH/KOH at 0–35°C .

Salt TypeBase UsedSolubility (mg/mL)Reference
Sodium saltNaOH>50 (water)
Potassium saltK₂CO₃>30 (water)

Stereoselective Modifications

The (2R,3S) configuration influences reaction outcomes:

  • Resolution : Chiral chromatography or enzymatic resolution separates enantiomers .

  • Kinetic Parameters : Epimerization is minimized below 30°C .

Example : Asymmetric synthesis of (2R,3S)-epoxy derivatives shows a partition ratio of 0.53, indicating high efficiency .

Key Challenges and Research Gaps

  • Oxidation Pathways : Limited data on oxidizing the hydroxyl group to a ketone.

  • Enzymatic Applications : Further studies needed on enzyme inhibition mechanisms .

  • Green Chemistry : Solvent-free or catalytic methods remain underexplored.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R,3S)-2-benzyl-3-hydroxysuccinic acid with high stereochemical purity?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution can achieve high enantiomeric excess. Protecting groups like benzyl or tert-butyl esters (e.g., in diethyl ester derivatives ) are often employed to stabilize intermediates. Post-synthesis, confirm stereochemistry via 1H^1H-NMR coupling constants or X-ray crystallography .

Q. How can solubility challenges be addressed during in vitro assays involving this compound?

  • Methodological Answer : Solubility in aqueous buffers may be limited (<42.63 mg/mL in DMSO ). Optimize by warming solutions to 37°C with sonication . For polar solvents, consider co-solvents like DMSO-water mixtures (≤10% v/v) to avoid denaturing biomolecules.

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer : Follow GHS guidelines: wear PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. The compound may exhibit acute oral toxicity (H302) and skin irritation (H315) . Store at -20°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can stereochemical discrepancies in biological activity data be resolved for this compound?

  • Methodological Answer : Contradictions may arise from trace enantiomers or diastereomers. Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IA) to quantify enantiomeric purity . Cross-validate with enzymatic assays (e.g., stereospecific hydrolases) to confirm target interaction .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

  • Methodological Answer : Degradation is accelerated by light and oxygen. Store under inert gas (argon) in amber vials at -80°C for multi-year stability. Monitor via LC-MS for oxidation byproducts (e.g., ketone derivatives at the 3-hydroxy position) .

Q. How does the benzyl group influence the compound’s interaction with enzymatic targets (e.g., hydroxyacid oxidases)?

  • Methodological Answer : The benzyl moiety enhances hydrophobic binding to enzyme active sites. Perform molecular docking simulations (e.g., AutoDock Vina) to map interactions. Validate with site-directed mutagenesis of key residues (e.g., phenylalanine in binding pockets) .

Q. What analytical techniques are optimal for characterizing degradation products under stressed conditions?

  • Methodological Answer : Use tandem LC-QTOF-MS to identify fragment ions. For structural elucidation, combine 13C^{13}C-NMR with 2D-COSY to resolve complex splitting patterns in degraded samples .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s inhibitory potency across studies?

  • Methodological Answer : Variability may stem from differences in assay pH (affecting ionization states) or impurity profiles. Standardize buffer conditions (pH 7.4 for physiological relevance) and quantify impurities via UPLC-UV at 254 nm. Cross-reference with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. Why do some studies report conflicting optimal storage temperatures?

  • Methodological Answer : Stability depends on solvent matrix. Aqueous solutions degrade faster; lyophilized powders stored at -20°C show >95% purity over 12 months, while DMSO stocks require -80°C to prevent freeze-thaw-induced crystallization .

Q. Experimental Design Considerations

Q. How to design a kinetic study to assess stereospecific metabolism in cell cultures?

  • Methodological Answer : Use 13C^{13}C-labeled (2R,3S)-isomer and track metabolic flux via LC-MS/MS. Include a racemic control to differentiate enantiomer-specific pathways. Normalize data to cell viability (MT assay) and protein content .

属性

分子式

C11H12O5

分子量

224.21 g/mol

IUPAC 名称

(2R,3S)-2-benzyl-3-hydroxybutanedioic acid

InChI

InChI=1S/C11H12O5/c12-9(11(15)16)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6H2,(H,13,14)(H,15,16)/t8-,9+/m1/s1

InChI 键

SDRCJDXJFGYTRZ-BDAKNGLRSA-N

手性 SMILES

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)C(=O)O

规范 SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。